molecular formula C11H22O B6593729 trans-2-Undecen-1-ol CAS No. 75039-84-8

trans-2-Undecen-1-ol

Cat. No.: B6593729
CAS No.: 75039-84-8
M. Wt: 170.29 g/mol
InChI Key: SKBIQKQBLQHOSU-MDZDMXLPSA-N
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Description

trans-2-Undecen-1-ol (CAS 75039-84-8) is a monounsaturated primary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol . Its structure features an 11-carbon chain with a trans-configured double bond at the second carbon and a hydroxyl group at the terminal position. This compound is notable for its role in food aromas, such as in sourdough bread, duck broth, and radish microgreens , and it participates in industrial synthesis processes, particularly isomerization to aldehydes like undecanal .

Scientific Research Applications

Agricultural Uses

trans-2-Undecen-1-ol has been studied for its effects on plant growth and productivity. Research indicates that it can enhance the growth of certain crops by acting as a biostimulant. For instance, a study demonstrated that applying natural extracts containing this compound to coriander plants improved their productivity and phytochemical content significantly .

Study Crop Effect Key Findings
CorianderIncreased growthEnhanced phytochemical content with biostimulant application.

Perfume and Fragrance Industry

Due to its floral and waxy aroma, this compound is utilized in the fragrance industry. It imparts a pleasant scent profile to perfumes, particularly those featuring rose or citrus notes. Its inclusion in formulations can enhance the overall olfactory experience of products .

Application Industry Description
FragranceCosmeticsUsed for its floral and waxy odor in perfumes.

Food Industry

In food science, this compound has been identified among volatile aroma compounds in various food products, contributing to flavor profiles. Its presence can influence consumer perception of freshness and quality in food items .

Study Food Product Role Findings
MushroomsAroma compoundDetected as part of the aroma profile in edible mushrooms.

Case Study 1: Enhancement of Crop Yield

A study conducted on coriander plants treated with this compound showed a marked increase in growth metrics when combined with nitrogen fertilizers. The results indicated that the compound could optimize nutrient uptake and enhance overall plant health.

Case Study 2: Aromatic Profile in Food Products

In an analysis of volatile compounds from mushrooms, this compound was identified as a significant contributor to the aroma profile. This finding underscores its potential application in enhancing flavors in culinary products.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Homologous Alkenols

Compounds sharing the trans-2-alken-1-ol backbone but differing in chain length include:

Compound CAS Chain Length Key Properties/Applications Reference
trans-2-Nonen-1-ol 31502-14-4 C₉ Floral/fruity aroma; used in fragrances and flavorings.
trans-2-Decen-1-ol 18409-18-2 C₁₀ Industrial solvent/surfactant; exhibits antioxidant, antimicrobial, and anti-inflammatory activity.
trans-2-Undecen-1-ol 75039-84-8 C₁₁ Food aroma contributor (bread, duck); isomerizes to undecanal (67.5% yield under catalysis).
trans-2-Dodecen-1-ol 69064-37-5 C₁₂ Detected in radish microgreens; lower volatility compared to C₁₁ analog.
trans-2-Tridecen-1-ol 68480-25-1 C₁₃ Biochemical reagent; potential biomedical applications.

Key Trends :

  • Chain Length vs. Volatility : Shorter chains (C₉–C₁₀) are more volatile, enhancing their role in fragrances, while longer chains (C₁₁–C₁₃) persist in food matrices and industrial processes.
  • Synthetic Utility : this compound demonstrates high isomerization efficiency (94% conversion in 1 hour) compared to analogs, making it a preferred substrate for aldehyde production .

Positional Isomers and Derivatives

10-Undecen-1-ol (CAS 112-43-6)

  • Structure : Double bond at C10 instead of C2.
  • Applications : Used in reagents and polymer synthesis but lacks the aroma significance of this compound .
  • Safety : Requires stringent handling (respiratory protection, closed systems) due to higher volatility and irritancy risks .

Undecanal

  • Derivative : Produced via isomerization of this compound (67.5% yield).
  • Role : Key aldehyde in fragrances and food flavors; absent in direct natural sources compared to its precursor .

Functional Group Analogs

trans-2-Undecenal (CAS 53448-07-0)

  • Structure : Aldehyde derivative of this compound.
  • Applications : Contributes to green, fatty odors; used in flavor formulations but less stable than the alcohol form .

Food and Fermentation

  • This compound is a marker in algae-enriched sourdough bread, distinguishing it from control samples . It is also critical in Beijing duck broth aroma, absent in Cherry Valley ducks .
  • Contrast : While trans-2-Decen-1-ol and this compound enhance food aromas, they can taint wine when produced by pests like brown marmorated stink bugs .

Metabolic Interactions

  • Dietary curcumin modulates this compound levels in ducks, suggesting its involvement in lipid oxidation pathways .

Biological Activity

trans-2-Undecen-1-ol, a long-chain unsaturated alcohol with the chemical formula C11_{11}H22_{22}O, has garnered attention in recent years for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications based on various research findings.

This compound is characterized by its molecular weight of approximately 170.29 g/mol and its structure as a linear chain alcohol with a double bond at the second carbon position. It is also known by several names, including (2E)-2-undecen-1-ol and (E)-2-undecen-1-ol. Its unique structure contributes to its biological activity and interaction with various biological systems .

Antidiabetic Potential

Recent studies have highlighted the potential of this compound in managing Type II diabetes through its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity. In one study, essential oils containing this compound exhibited significant PTP1B inhibitory activity, with an IC50 value indicating effective concentration levels for inhibition .

Essential Oil IC50 Value (μg/mL)
HE (Hibiscus Extract)36.1
PE (Pepper Extract)73.3
DE (Dill Extract)>100

This data suggests that this compound may play a role in the development of natural antidiabetic therapies .

Antimicrobial Properties

This compound has also been identified as having antimicrobial activity. A study investigating the bioactive compounds in various plant extracts found that this compound was present in significant amounts and contributed to the overall antimicrobial efficacy of the extracts tested . The compound's presence was correlated with inhibition against certain bacterial strains, making it a candidate for further exploration in antimicrobial formulations.

Volatile Organic Compound Effects

As a volatile organic compound (VOC), this compound is released by plants and plays a role in mediating interactions with herbivores and pests. Research indicates that changes in VOC emissions under stress conditions, such as elevated CO2 levels, can affect pest behavior and plant health. The presence of this compound among other VOCs may influence host selection by pests like the brown planthopper (BPH), which could have implications for agricultural practices .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antidiabetic Activity : In vitro assays demonstrated that essential oils containing this compound inhibited PTP1B activity, suggesting potential therapeutic applications for diabetes management .
  • Antimicrobial Efficacy : The compound was detected in extracts from Corchorus trilocularis, where it was associated with diuretic and anti-inflammatory properties, indicating broader health benefits beyond antimicrobial action .
  • Plant-Pest Interactions : Research on rice VOCs revealed that this compound levels were altered under elevated CO2 conditions, affecting pest behavior and potentially leading to increased crop damage due to altered host selection by herbivores .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of trans-2-Undecen-1-ol in laboratory settings?

  • Methodological Guidance : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemical configuration at the double bond (C2–C3) and hydroxyl group position. For quantitative analysis, employ high-performance liquid chromatography (HPLC) with a polar stationary phase to separate isomers .

Q. How can researchers design controlled experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Guidance : Implement accelerated stability testing using factorial design (e.g., 2×2 matrix: pH 4–9 and temperatures 25°C–60°C). Monitor degradation products via time-resolved Fourier-transform infrared spectroscopy (FTIR) and track hydroxyl group oxidation using iodometric titration .

Q. What are the challenges in synthesizing trans-2-Undecen-1-ol with high enantiomeric excess, and how can these be mitigated?

  • Methodological Guidance : Optimize catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) to favor the trans-configuration. Monitor reaction kinetics via in-situ Raman spectroscopy and validate enantiomeric ratios using chiral column chromatography .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) influence the biological activity of trans-2-Undecen-1-ol in model organisms?

  • Methodological Guidance : Conduct comparative bioassays using Drosophila melanogaster or Caenorhabditis elegans to evaluate pheromone-like behaviors. Pair behavioral data with molecular docking simulations to analyze isomer-receptor binding affinities. Use ANOVA to statistically differentiate activity between isomers .

Q. What experimental frameworks resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. non-antimicrobial effects) across studies?

  • Methodological Guidance : Perform meta-analysis of existing datasets to identify confounding variables (e.g., solvent polarity, microbial strain variability). Validate findings via replicated minimal inhibitory concentration (MIC) assays under standardized OECD guidelines, including positive/negative controls .

Q. How can researchers quantify trans-2-Undecen-1-ol’s environmental persistence and ecological impact using computational and field-based approaches?

  • Methodological Guidance : Combine quantum mechanical calculations (e.g., DFT for hydrolysis pathways) with field sampling in aquatic ecosystems. Use solid-phase microextraction (SPME) coupled with GC-MS to detect trace concentrations. Apply ecological risk assessment models (e.g., USEtox) to predict bioaccumulation potential .

Q. Data Contradiction and Reproducibility

Q. What statistical methods are recommended for addressing variability in synthetic yield data across independent laboratories?

  • Methodological Guidance : Apply Bayesian hierarchical modeling to account for lab-specific variables (e.g., equipment calibration, reagent purity). Publish raw datasets with metadata in FAIR-compliant repositories to enable cross-validation .

Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) between published studies be systematically investigated?

  • Methodological Guidance : Create a consortium-driven database of reference spectra under standardized conditions (solvent, temperature). Use machine learning algorithms (e.g., PCA) to identify outlier datasets and isolate experimental artifacts .

Q. Comparative and Structural Studies

Q. What methodologies enable comparative analysis of trans-2-Undecen-1-ol’s reactivity with its shorter-chain homologs (e.g., trans-2-Decen-1-ol)?

  • Methodological Guidance : Perform kinetic studies using stopped-flow techniques to measure oxidation rates. Correlate chain length with hydrophobicity using octanol-water partition coefficients (log P) derived from shake-flask experiments .

Q. How can structure-activity relationship (SAR) models be developed to predict the compound’s interaction with lipid bilayers?

  • Methodological Guidance : Use Langmuir monolayer assays to measure interfacial tension changes. Validate models with molecular dynamics simulations (e.g., GROMACS) to visualize insertion dynamics into phospholipid membranes .

Q. Ethical and Replicability Considerations

Q. What protocols ensure ethical use of trans-2-Undecen-1-ol in studies involving live organisms?

  • Methodological Guidance : Adhere to institutional animal care guidelines (e.g., IACUC) for dose-range testing. Include negative controls to distinguish compound-specific effects from solvent toxicity .

Q. How can researchers enhance methodological transparency to facilitate replication of studies involving this compound?

  • Methodological Guidance : Publish step-by-step protocols on platforms like Protocols.io , including raw instrument settings (e.g., NMR pulse sequences, GC temperature gradients). Use Open Science Framework (OSF) for preregistration of experimental designs .

Properties

IUPAC Name

(E)-undec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBIQKQBLQHOSU-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068041, DTXSID70880856
Record name 2-Undecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-undecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to slightly yellow liquid; Fruity, fatty aroma
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 102.00 °C. @ 2.00 mm Hg
Record name 2-Undecen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.838-0.848
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

37617-03-1, 75039-84-8
Record name 2-Undecen-1-ol
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Record name 2-Undecen-1-ol, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecen-1-ol
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Record name 2-Undecen-1-ol
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Record name trans-2-undecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-2-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.682
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Record name 2-UNDECEN-1-OL, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Undecen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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